molecular formula C12H15ClN2O B7591381 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide

2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide

Cat. No. B7591381
M. Wt: 238.71 g/mol
InChI Key: IGPJCAAUSYOGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which have been found to exhibit a range of biological activities.

Scientific Research Applications

2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various types of cancer, and this compound has been shown to inhibit their activity in vitro and in vivo.
In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages. This suggests that this compound may have potential as an anti-inflammatory agent.
In infectious disease research, this compound has been found to inhibit the replication of several viruses, including dengue virus, hepatitis C virus, and Zika virus. This compound has also been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, this compound has been shown to inhibit the expression of several oncogenes, including MYC and BCL2, leading to the inhibition of cell proliferation and induction of apoptosis. In macrophages, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the inhibition of inflammation.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has several advantages for lab experiments, including high purity and high yield, well-defined mechanism of action, and broad-spectrum activity against various diseases. However, this compound also has some limitations, including limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, including optimization of synthesis method to improve yield and purity, development of more soluble analogs, and evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the reaction between 4-chlorobenzylamine and ethyl 2-oxoazetidine-1-carboxylate in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-2-14-12(16)15-8-7-11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPJCAAUSYOGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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